

[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid

molecular weight

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Compound of Interest

Compound Name: [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid

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An In-Depth Technical Guide to [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid

This technical guide provides a comprehensive overview of **[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid**, a versatile reagent in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and applications. This compound is a valuable building block, particularly in the synthesis of complex, biologically active molecules.[\[1\]](#)

Core Compound Data

[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid is a substituted arylboronic acid. Its unique structure, featuring a fluorine atom and a hydroxymethyl group, imparts specific electronic properties and functionalities that are advantageous in medicinal chemistry and materials science.[\[1\]](#) The boronic acid group is a key functional group that enables various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

The quantitative properties of **[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	169.95 g/mol
Molecular Formula	C ₇ H ₈ BFO ₃
CAS Number	481681-02-1
Appearance	White to light yellow crystalline powder
Purity	≥97% (HPLC)
Melting Point	126 °C (lit.)
Boiling Point	360.9 ± 52.0 °C (Predicted)
Density	1.35 ± 0.1 g/cm ³ (Predicted)
pKa	7.45 ± 0.10 (Predicted)
Storage	Store at room temperature under inert gas (Nitrogen or Argon) at 2-8°C.

Note: Some data points are predicted values based on computational models.

Chemical Structure

The structure of **[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid** is key to its reactivity. The boronic acid group is the reactive center for cross-coupling reactions, while the fluoro and hydroxymethyl substituents can be used to modulate the molecule's electronic properties, solubility, and interaction with biological targets.

Caption: Chemical structure of **[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid**.

Applications in Research and Development

This boronic acid derivative is a critical intermediate in several fields:

- Drug Development: It serves as a key building block in the synthesis of pharmaceuticals, particularly for developing targeted therapies against cancer and other diseases.[\[2\]](#) The

fluorinated structure provides unique electronic properties that can enhance the efficacy of drug candidates.[\[1\]](#)

- Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental step in creating complex organic molecules.[\[2\]](#)
- Materials Science: It is applied in the development of advanced materials like polymers and coatings where specific chemical properties are required.[\[2\]](#)

Experimental Protocols

The most common application of **[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a biaryl structure by coupling the boronic acid with an aryl halide.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of **[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid** with a generic aryl bromide.

Materials:

- **[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equivalents)
- Anhydrous solvent (e.g., Toluene/Dioxane and Water mixture)

Procedure:

- Reaction Setup: To a reaction vessel, add the aryl bromide, **[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid**, the palladium catalyst, and the base.

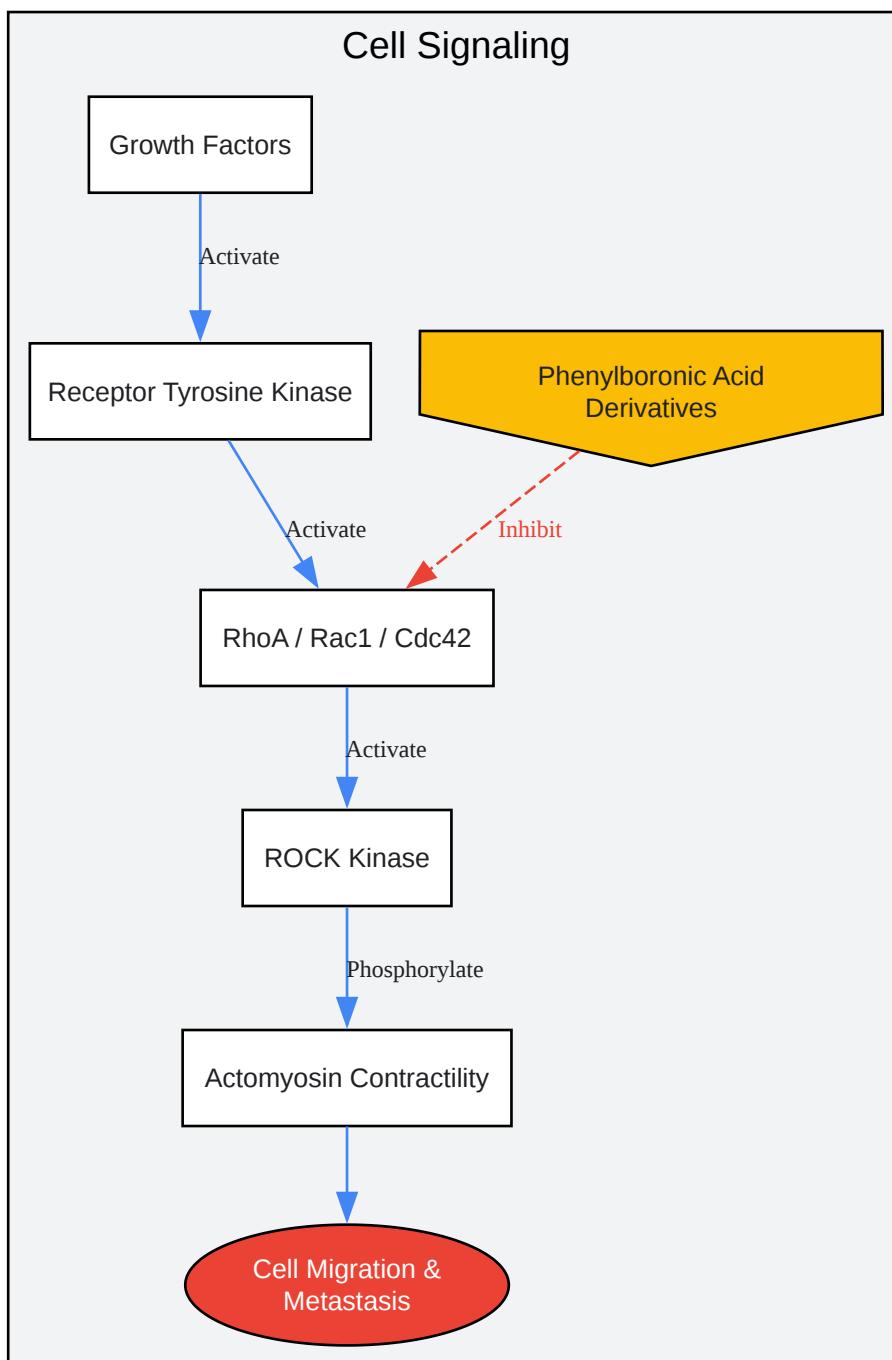
- Solvent Addition: Add the degassed solvent mixture to the vessel. The system should be kept under an inert atmosphere (e.g., Nitrogen or Argon).
- Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Targeting Biological Pathways

Boronic acids, particularly phenylboronic acid (PBA) derivatives, have shown significant potential as inhibitors of signaling pathways implicated in cancer.^{[3][4]} Their unique chemical nature allows them to form reversible covalent bonds with biological nucleophiles, making them effective enzyme inhibitors.^[1]

One key area of investigation is the inhibition of pathways that control cancer cell migration and proliferation. Research has shown that PBA can inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCK in metastatic prostate cancer cells.^{[3][5]} This inhibition disrupts the actomyosin contractility required for cell movement, thereby impeding metastasis.^[3]



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Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.

This inhibitory action makes **[4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid** and similar structures valuable precursors for the synthesis of novel anti-cancer agents. By serving as a

scaffold, they allow for the development of targeted therapies that can disrupt the specific molecular machinery driving tumor progression.

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